2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods : Industrial methods might streamline the process for scalability, utilizing continuous flow reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound typically undergoes substitution reactions due to the presence of the chloro group. Reduction reactions might be used to modify its functional groups. Common Reagents and Conditions : Standard reagents include hydrides for reduction and nucleophiles for substitution. Reaction conditions often involve specific solvents and temperature control. Major Products Formed : Depending on the reaction, major products can range from simpler derivatives to more complex analogues with modified pharmacological properties.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has diverse applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : As a tool for studying biological pathways.
Medicine: : Potential use in drug development due to its unique structural properties.
Industry: : In the synthesis of specialized chemicals.
Mechanism of Action
Its mechanism of action often involves binding to specific molecular targets, affecting their function. This could involve enzyme inhibition or receptor modulation, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds like 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, it stands out due to its specific stereochemistry, which can dramatically affect its biological activity and binding properties. Other similar compounds include different cyclopropyl or pyrrolidine derivatives, each with unique modifications that alter their interactions and effects.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPXAUGOSMHARU-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.